Eslicarbazepine
Description
Propriétés
IUPAC Name |
(5S)-5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPDWHIDQYTSHX-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316900 | |
| Record name | Eslicarbazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104746-04-5 | |
| Record name | Eslicarbazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104746-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eslicarbazepine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104746045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eslicarbazepine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14575 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eslicarbazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (10S)-10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESLICARBAZEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5VXA428R4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of eslicarbazepine acetate involves the acetylation of this compound. The process typically includes the following steps:
Crushing Active Ingredients: The active ingredient, this compound acetate, is crushed to a fine powder.
Mixing Granulating Materials: The crushed this compound acetate is mixed with granulating materials such as croscarmellose sodium and povidone.
Granulating: The mixture is granulated to form uniform granules.
Drying: The granules are dried to remove any moisture.
Adding Auxiliary Materials: Additional auxiliary materials like magnesium stearate are added to the dried granules.
Tabletting: The final mixture is compressed into tablets.
Industrial Production Methods: In industrial settings, the production of this compound acetate tablets involves similar steps but on a larger scale. The process includes the use of high-capacity mixers, granulators, and tablet presses to ensure uniformity and consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Eslicarbazepine undergoes several types of chemical reactions, including:
Hydrolysis: this compound acetate is rapidly hydrolyzed to this compound in the liver.
Conjugation: this compound is further metabolized by conjugation with glucuronic acid.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of esterases in the liver.
Conjugation: This reaction involves the enzyme UDP-glucuronosyltransferase.
Major Products:
- The primary product of hydrolysis is this compound.
- The major product of conjugation is this compound glucuronide .
Applications De Recherche Scientifique
Focal Seizures
Eslicarbazepine is primarily approved as an adjunctive therapy for adults with partial-onset seizures. Its efficacy has been established through numerous clinical trials demonstrating significant reductions in seizure frequency.
- Clinical Trials : A pivotal study showed that this compound significantly reduced seizure frequency in patients with focal seizures. In a non-interventional study involving 117 patients, 82% achieved at least a 50% reduction in seizure frequency after three months of treatment .
| Study Duration | Patient Population | Dosage Range | Seizure Reduction Rate |
|---|---|---|---|
| 3 months | 117 patients | 400-1600 mg | 82% |
| 12 months | Varies | 800 mg/day | 62% seizure-free rate |
Elderly Patients
Research indicates that this compound is well-tolerated and effective in elderly patients with focal seizures. A retrospective survey involving patients over 65 years showed a retention rate of 69% and a responder rate of 62% after one year of treatment .
- Key Findings :
- Mean age: 71.2 years
- Average dose: 850 mg/day
- Common adverse effects: Dizziness, nausea, ataxia
Chronic Pain Management
Recent studies have explored the potential use of this compound in managing chronic pain conditions, such as fibromyalgia. A phase II clinical trial aimed to assess the efficacy of this compound in relieving pain associated with fibromyalgia.
- Study Design : This randomized, double-blind, placebo-controlled trial involved approximately 480 subjects over a period of 13 weeks, focusing on pain relief and safety .
| Treatment Group | Dosage | Duration |
|---|---|---|
| This compound | 400 mg / 800 mg / 1200 mg daily | Up to 13 weeks |
| Placebo | Identical appearance | Up to 13 weeks |
Case Study: Transition from Other Antiepileptics
In a post-authorisation study involving patients switching from carbamazepine or oxcarbazepine to this compound, significant improvements were noted:
Mécanisme D'action
Eslicarbazepine exerts its effects by inhibiting voltage-gated sodium channels. This inhibition stabilizes the inactivated state of the sodium channels, preventing their return to the activated state. This action reduces the likelihood of repetitive neuronal firing, which is a characteristic of seizure activity. The exact molecular targets and pathways involved include the voltage-gated sodium channels in neurons .
Comparaison Avec Des Composés Similaires
Structural Differences
- Carbamazepine (CBZ) : Contains a double bond at the 10,11 position, leading to epoxide metabolite formation linked to adverse effects (e.g., hepatotoxicity) .
- Oxcarbazepine (OXC): A keto analog of CBZ, metabolized to licarbazepine (non-toxic), but still produces (R)-licarbazepine, which has lower efficacy than the (S)-enantiomer .
- Eslicarbazepine : Exists as the (S)-enantiomer (this compound), avoiding (R)-licarbazepine and toxic epoxides. Its acetate prodrug enhances bioavailability .
Table 1: Structural and Metabolic Profiles
| Compound | Key Structural Feature | Major Metabolites | Toxic Metabolites? |
|---|---|---|---|
| Carbamazepine | 10,11 double bond | Carbamazepine-10,11-epoxide | Yes |
| Oxcarbazepine | 10-keto group | (S)-licarbazepine, (R)-licarbazepine | No (but (R)-isomer less effective) |
| This compound | 10,11 dihydroxy group | This compound (94% exposure) | No |
Pharmacokinetics
- Bioavailability : ESL has high oral bioavailability (>90%), comparable to OXC but superior to CBZ, which requires CYP3A4 activation .
- Drug Interactions: ESL induces CYP3A4 and UGT1A1, reducing exposure to oral contraceptives and simvastatin . CBZ strongly induces CYP3A4/2C9, increasing interactions with warfarin, lamotrigine, and others . Concomitant CBZ or phenobarbital decreases ESL exposure by 30–40% via enzyme induction .
Table 2: Key PK Parameters
| Parameter | This compound | Carbamazepine | Oxcarbazepine |
|---|---|---|---|
| Half-life (hrs) | 20–24 | 25–65 | 8–10 (OXC); 10–20 (licarbazepine) |
| Renal Excretion | ~66% | <1% | ~40% |
| Enzyme Induction | Moderate | Strong | Moderate |
Clinical Efficacy
- Monotherapy: ESL (800–1600 mg/day) demonstrated non-inferiority to CBZ-CR in adults with newly diagnosed epilepsy, with a 47% seizure-free rate vs. 46% for CBZ .
- Adjunctive Therapy : In refractory focal seizures, ESL reduced seizure frequency by 37–46% vs. placebo . A meta-analysis showed comparable efficacy to lacosamide and perampanel .
- OXC Transition : Patients switching from OXC/CBZ to ESL maintained or improved seizure control with fewer adverse effects (AEs) .
Table 3: Adverse Event Rates
| AE | This compound | Carbamazepine | Oxcarbazepine |
|---|---|---|---|
| Dizziness | 20–25% | 30–35% | 25–30% |
| Hyponatremia | 3.8% | 5–10% | 25–73% |
| Rash | 4–6% | 10–15% | 8–10% |
Special Populations and Long-Term Use
Activité Biologique
Eslicarbazepine acetate (ESL) is a third-generation antiepileptic drug (AED) primarily used for the treatment of partial-onset seizures in adults and children. Its biological activity is characterized by its unique mechanism of action, pharmacokinetics, efficacy in clinical settings, and safety profile. This article presents a comprehensive overview of these aspects, supported by data tables and research findings.
This compound functions mainly as a voltage-gated sodium channel blocker . Unlike traditional sodium channel blockers, ESL selectively enhances slow inactivation of these channels while stabilizing the inactivated state, leading to reduced neuronal excitability and inhibition of sustained repetitive firing. This mechanism is crucial for its anticonvulsant properties and differentiates it from other AEDs like carbamazepine (CBZ) and oxcarbazepine (OXC) .
Key Mechanisms:
- Inhibition of Voltage-Gated Sodium Channels : ESL stabilizes the inactivated state of sodium channels, preventing their return to an active state.
- Inhibition of T-Type Calcium Channels : In vitro studies suggest that ESL also inhibits T-type calcium channels, contributing to its anticonvulsant effects .
Pharmacokinetics
The pharmacokinetic profile of this compound is notable for its high bioavailability, extensive metabolism, and elimination characteristics.
Clinical Efficacy
Numerous clinical trials have evaluated the efficacy of this compound as both monotherapy and adjunctive therapy for drug-resistant focal epilepsy. A systematic review indicated that ESL significantly reduces seizure frequency compared to placebo.
Summary of Clinical Trials:
- Study Population : Adults and children aged 2-77 years with drug-resistant focal epilepsy.
- Trial Design : Randomized controlled trials with treatment durations ranging from 12 to 18 weeks.
- Results :
Safety Profile
While this compound is generally well-tolerated, some adverse effects have been reported:
- Common Side Effects : Dizziness, nausea, somnolence, vomiting, and diplopia.
- Discontinuation Rates : Higher among patients receiving ESL compared to placebo due to side effects .
Case Studies
A post-authorisation study involving patients transitioning from other AEDs to ESL demonstrated significant reductions in seizure frequency:
Q & A
Q. What experimental models are commonly used to investigate eslicarbazepine’s mechanism of action?
Methodological Answer: this compound’s sodium channel modulation is studied using in vitro electrophysiological assays (e.g., voltage-clamp experiments on transfected cells or brain slices) to measure slow inactivation kinetics. Animal models (e.g., maximal electroshock or pentylenetetrazole-induced seizures in rodents) validate anticonvulsant efficacy. Clinical correlations use ex vivo brain tissue from epilepsy patients to assess drug penetration and target engagement .
Q. How are clinical trials for this compound structured to evaluate efficacy and safety?
Methodological Answer: Phase III trials typically employ randomized, double-blind, placebo-controlled designs with primary endpoints like seizure frequency reduction. Key considerations include:
- Stratification by baseline seizure type (e.g., focal vs. generalized).
- Dose-titration phases to minimize adverse effects (e.g., dizziness).
- Long-term open-label extensions to assess tolerability over ≥1 year. Safety monitoring includes standardized scales for neurocognitive effects and serum level measurements to avoid drug-drug interactions .
Q. What biomarkers are used to assess this compound’s therapeutic response?
Methodological Answer:
- EEG biomarkers : Reduction in interictal epileptiform discharges.
- Pharmacokinetic markers : Plasma concentration-time profiles to confirm adherence and optimal dosing.
- Neuroimaging : Functional MRI to evaluate changes in seizure network activity. Biomarker validation requires correlation with clinical outcomes (e.g., ≥50% seizure reduction) in prospective cohorts .
Q. How is this compound’s metabolic pathway analyzed in pharmacokinetic studies?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies this compound and its metabolites (e.g., R-licarbazepine) in plasma/urine. Studies often include:
- CYP450 phenotyping (e.g., CYP2C19 genotyping) to identify poor metabolizers.
- Drug interaction assays with probes like omeprazole to assess enzyme induction potential .
Q. What statistical methods are used to analyze this compound’s efficacy in clinical trials?
Methodological Answer:
- Mixed-effects Poisson regression for seizure count data.
- Kaplan-Meier analysis for time-to-first-seizure outcomes.
- ANCOVA adjusted for baseline seizure frequency and covariates (e.g., age, concomitant AEDs). Sensitivity analyses address missing data via multiple imputation or worst-case scenarios .
Advanced Research Questions
Q. How can Box-Behnken design optimize this compound tablet formulation parameters?
Methodological Answer: A 3³ Box-Behnken design evaluates factors like polymer concentration (polyvinylpyrrolidone), disintegrant (tapioca starch), and binder (galbanum gum). Responses include disintegration time (Y1) and % drug release at 45 min (Y2). Optimization uses response surface methodology (RSM) and ANOVA to identify significant interactions (p<0.05). Validation involves comparing predicted vs. observed responses in pilot batches .
Q. How do researchers resolve contradictions in this compound’s efficacy across heterogeneous populations?
Methodological Answer: Subgroup meta-analyses stratify data by age, comorbidities (e.g., renal impairment), or genetic factors (e.g., SCN1A variants). Sensitivity analyses exclude outliers or low-quality studies (assessed via Cochrane Risk of Bias Tool ). Individual participant data (IPD) meta-analysis enables dose-response modeling and identification of non-responder phenotypes .
Q. What in silico approaches predict this compound’s drug interaction potential?
Methodological Answer:
- Physiologically based pharmacokinetic (PBPK) modeling simulates CYP3A4/2C19-mediated interactions (e.g., with oral contraceptives).
- Molecular docking studies assess this compound’s binding affinity to sodium channel subtypes (e.g., Nav1.2 vs. Nav1.6). Validation requires in vitro data (e.g., human hepatocyte induction assays) and clinical pharmacokinetic studies .
Q. How can adaptive trial designs improve this compound dose-finding in pediatric populations?
Methodological Answer: Bayesian response-adaptive randomization adjusts dosing arms based on interim safety/efficacy data. Key steps:
Q. What strategies mitigate bias in retrospective studies of this compound’s long-term outcomes?
Methodological Answer:
- Propensity score matching balances confounding variables (e.g., baseline seizure severity).
- Time-dependent Cox models account for treatment discontinuation or dose changes.
- Electronic health record (EHR) validation via manual chart review reduces misclassification bias.
Sensitivity analyses test robustness to unmeasured confounders (e.g., E-value analysis ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
